molecular formula C6H3ClN2O B8722586 2-Chloro-5-cyanopyridine 1-oxide CAS No. 401590-43-0

2-Chloro-5-cyanopyridine 1-oxide

Cat. No.: B8722586
CAS No.: 401590-43-0
M. Wt: 154.55 g/mol
InChI Key: MBHGEDCAFRQQLI-UHFFFAOYSA-N
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Description

2-Chloro-5-cyanopyridine 1-oxide is a heterocyclic compound featuring a pyridine backbone substituted with a chlorine atom at position 2, a cyano group (-CN) at position 5, and an N-oxide functional group. Its molecular formula is C₆H₃ClN₂O, with a calculated molecular weight of 154.56 g/mol. The N-oxide moiety enhances polarity and alters electronic properties, making it distinct from non-oxidized pyridines. This compound is hypothesized to serve as a versatile intermediate in medicinal chemistry and materials science, though specific industrial applications require further validation.

Properties

CAS No.

401590-43-0

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

6-chloro-1-oxidopyridin-1-ium-3-carbonitrile

InChI

InChI=1S/C6H3ClN2O/c7-6-2-1-5(3-8)4-9(6)10/h1-2,4H

InChI Key

MBHGEDCAFRQQLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=[N+](C=C1C#N)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights:

  • Electron-Withdrawing Effects: The cyano group in 2-Chloro-5-cyanopyridine 1-oxide is a stronger electron-withdrawing group compared to fluorine or bromine in analogues, deactivating the pyridine ring toward electrophilic substitution. This contrasts with 2-chloro-5-fluoropyridine, where fluorine’s inductive effect is less pronounced .
  • Polarity and Solubility: The N-oxide group in the target compound increases polarity, enhancing solubility in polar solvents (e.g., DMSO or water) relative to non-oxidized derivatives like 2-chloro-5-methylpyridine.
  • Reactivity : The N-oxide group facilitates nucleophilic aromatic substitution (NAS) at specific positions, a feature less accessible in halogenated analogues without oxidation.

Comparative Reactivity Studies

  • Cross-Coupling Reactions: Halogenated analogues like 5-bromo-2-fluoropyridine are widely used in Suzuki-Miyaura couplings , whereas the target compound’s chlorine and cyano groups may favor Ullmann or Buchwald-Hartwig amination.
  • Stability : The N-oxide moiety may reduce thermal stability compared to 2-chloro-5-methylpyridine, necessitating controlled reaction conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-5-cyanopyridine 1-oxide, and how can regioselectivity be controlled?

  • Methodology : The compound is typically synthesized via oxidation of its pyridine precursor. Hydrogen peroxide or peracids (e.g., mCPBA) under controlled temperatures (40–60°C) are effective oxidizing agents. Regioselectivity is influenced by steric and electronic factors: the electron-withdrawing cyano group at position 5 directs oxidation to the N-oxide at position 1. Reaction monitoring via TLC or HPLC is critical to minimize side products like over-oxidized species .
  • Experimental Design : Use a Schlenk line for oxygen-sensitive steps. Optimize reaction time and temperature to balance yield (60–80%) and purity. Post-reaction, purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. Which spectroscopic techniques are most reliable for characterizing 2-Chloro-5-cyanopyridine 1-oxide?

  • Methodology :

  • NMR : 1^1H NMR confirms the absence of precursor pyridine signals (e.g., upfield shifts for N-oxide protons). 13^{13}C NMR detects the cyano group (~115 ppm) and chlorine-induced deshielding.
  • FT-IR : Strong absorbance at ~1250 cm1^{-1} (N-O stretch) and ~2230 cm1^{-1} (C≡N stretch).
  • Mass Spectrometry : High-resolution MS (ESI+) should match the molecular ion [M+H]+^+ (calc. for C6_6H4_4ClN2_2O: 155.0024). Cross-validate with elemental analysis for Cl and N content .

Q. What are the common reactivity patterns of 2-Chloro-5-cyanopyridine 1-oxide in substitution reactions?

  • Methodology : The chlorine at position 2 is highly reactive toward nucleophiles (e.g., amines, alkoxides) due to adjacent N-oxide activation. For example, Suzuki-Miyaura coupling requires Pd catalysts (e.g., Pd(PPh3_3)4_4) and mild bases (K2_2CO3_3) in THF/water. Monitor regioselectivity via LC-MS to avoid competing reactions at the cyano group .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed regioselectivity during functionalization?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for competing pathways. For instance, nucleophilic attack at C2 (Cl site) vs. C5 (CN site) can be modeled to explain experimental outcomes. Pair computational results with kinetic studies (variable-temperature NMR) to validate mechanisms .

Q. What strategies mitigate decomposition risks when handling 2-Chloro-5-cyanopyridine 1-oxide under acidic/basic conditions?

  • Methodology : The N-oxide moiety is prone to reduction or hydrolysis. Under acidic conditions, use inert atmospheres (N2_2) and low temperatures (0–5°C). In basic media, avoid strong nucleophiles (e.g., hydroxide ions) that may displace chloride. Stabilize reactive intermediates via in situ derivatization (e.g., silylation of hydroxyl byproducts) .

Q. How do steric and electronic effects influence the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. The cyano group’s electron-withdrawing effect enhances hydrogen bonding with active-site residues.
  • SAR Studies : Synthesize analogs (e.g., replacing Cl with F or Br) and assay inhibitory activity. Correlate IC50_{50} values with Hammett substituent constants (σ) to quantify electronic contributions .

Data Analysis and Contradictions

Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. X-ray) for structural validation?

  • Methodology :

  • X-ray Crystallography : Resolve ambiguities in proton assignments (e.g., tautomerism) via single-crystal analysis.
  • Cross-Validation : Compare experimental 1^1H/13^{13}C NMR shifts with computed values (GIAO method). Discrepancies >0.5 ppm may indicate impurities or incorrect assignments .

Q. What analytical workflows optimize purity assessment for sensitive applications (e.g., drug discovery)?

  • Methodology :

  • HPLC-PDA/MS : Use a C18 column (gradient: 5–95% acetonitrile in water + 0.1% formic acid) to detect trace impurities (<0.1%).
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify labile functional groups (e.g., N-oxide reduction) .

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